

An In-depth Technical Guide to (+)-Eseroline

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Compound of Interest

Compound Name: (+)-Eseroline

Cat. No.: B1235914

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Introduction

(+)-Eseroline is a compound of significant interest in pharmacology due to its dual action as a μ -opioid receptor agonist and a weak, reversible acetylcholinesterase (AChE) inhibitor.^[1] It is a metabolite of the naturally occurring alkaloid physostigmine.^[1] Unlike its parent compound, the primary pharmacological effects of **(+)-Eseroline** are mediated through the opioid system, producing potent analgesic effects.^{[1][2]} This guide provides a comprehensive overview of the chemical properties, pharmacological actions, and relevant experimental data for **(+)-Eseroline**.

Chemical Identity

The chemical identity of **(+)-Eseroline** is defined by its specific stereochemistry, which is crucial for its biological activity.

Identifier	Value
IUPAC Name	(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol ^[3]
CAS Number	29347-15-7 ^[3]
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ^[3]
Molar Mass	218.29 g/mol ^[3]

Pharmacological Profile

(+)-Eseroline exhibits a distinct pharmacological profile characterized by its interaction with both the opioid and cholinergic systems.

Opioid Receptor Agonism

The primary mechanism of action for the analgesic effects of **(+)-Eseroline** is its agonist activity at the μ -opioid receptor.^[1] This interaction is responsible for its potent antinociceptive properties, which have been reported to be stronger than those of morphine in some studies.^[2] The analgesic effects are reversible by the opioid antagonist naloxone, confirming its action through opioid receptors.

Acetylcholinesterase Inhibition

(+)-Eseroline is a weak and reversible inhibitor of acetylcholinesterase (AChE).^[1] Its inhibitory action is significantly less potent and of shorter duration compared to its parent compound, physostigmine.^[1] The K_i values for AChE inhibition from various sources are presented in the table below.

Enzyme Source	K_i (μ M)
Electric Eel AChE	0.15 ± 0.08 ^[4]
Human RBC AChE	0.22 ± 0.10 ^[4]
Rat Brain AChE	0.61 ± 0.12 ^[4]
Horse Serum BuChE	208 ± 42 ^[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of **(+)-Eseroline** are crucial for reproducible research.

Synthesis of (-)-Eseroline (Illustrative)

While a detailed protocol for the specific synthesis of **(+)-Eseroline** is not readily available in the provided search results, a general synthetic route for the enantiomer, (-)-eseroline, has

been described and is outlined here for illustrative purposes. The synthesis of a specific enantiomer would require the use of stereoselective techniques or chiral starting materials.

Synthesis of (-)-Eseroline from Phenacetin:

- N-methylation: Phenacetin is alkylated with dimethyl sulfate to yield N-methylphenetidine.
- Amide Formation: Treatment with 2-bromopropanoyl bromide gives 2-bromo-N-(4-ethoxyphenyl)-N-methylpropanamide.
- Cyclization: Reaction with aluminum trichloride results in the formation of 1,3-dimethyl-5-hydroxyoxindole.
- Etherification: Alkylation with diethyl sulfate yields 5-ethoxy-1,3-dimethylindolin-2-one.
- Cyanomethylation: Base-catalyzed reaction with chloroacetonitrile affords 2-(5-ethoxy-1,3-dimethyl-2-oxoindol-3-yl)acetonitrile.
- Reduction of Nitrile: Catalytic hydrogenation of the nitrile group yields the corresponding primary amine.
- N-methylation: Mono-methylation of the primary amine is performed.
- Reductive Amination: Intramolecular reductive amination leads to the formation of eserethole.
- Ether Cleavage: Cleavage of the ethyl ether protecting group yields (-)-eseroline.^[1]

In Vivo Analgesic Activity Assessment (Hot-Plate Test)

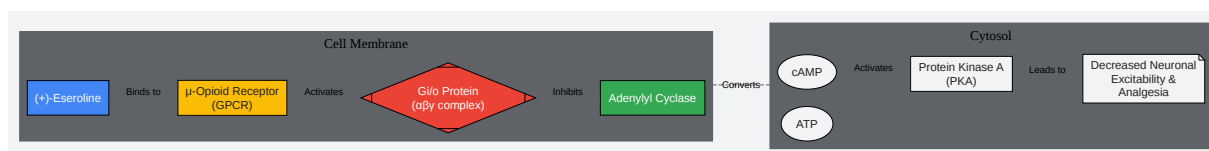
The hot-plate test is a common method to evaluate the analgesic efficacy of compounds in animal models.

- Apparatus: A commercially available hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Animals: Mice or rats are used and acclimated to the testing room before the experiment.

- **Baseline Latency:** Each animal is placed on the hot plate, and the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
- **Drug Administration:** **(+)-Eseroline** or a vehicle control is administered to the animals via a specified route (e.g., subcutaneous or intraperitoneal injection).
- **Post-treatment Latency:** At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the animals are again placed on the hot plate, and the response latency is measured.
- **Data Analysis:** The analgesic effect is typically expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: $\% \text{ MPE} = [(\text{post-treatment latency} - \text{baseline latency}) / (\text{cut-off time} - \text{baseline latency})] \times 100$. The ED50 value, the dose that produces 50% of the maximum effect, can then be determined.

Signaling Pathway

As a μ -opioid receptor agonist, **(+)-Eseroline** initiates a signaling cascade through a G-protein coupled receptor (GPCR) mechanism. The μ -opioid receptor is coupled to an inhibitory G-protein (Gi/o).



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Caption: Mu-opioid receptor signaling pathway activated by **(+)-Eseroline**.

Conclusion

(+)-Eseroline is a fascinating molecule with a dual pharmacological profile that makes it a valuable tool for research in pain and neuropharmacology. Its potent μ -opioid receptor-mediated analgesia, combined with its weak and reversible acetylcholinesterase inhibition, distinguishes it from its parent compound, physostigmine. Further research into its specific binding affinities, detailed in vivo efficacy, and safety profile will be essential to fully understand its therapeutic potential.

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